molecular formula C12H11FN2O2 B14614588 Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- CAS No. 58011-12-4

Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-

Cat. No.: B14614588
CAS No.: 58011-12-4
M. Wt: 234.23 g/mol
InChI Key: OJUMAKAMBFCQIM-UHFFFAOYSA-N
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Description

Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methanone group attached to a 2-fluorophenyl ring and a 5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- typically involves the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process . The resulting intermediate can then undergo further modifications, such as chlorination, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- is unique due to the presence of both a hydroxyl group and a fluorophenyl ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-fluorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(12(17)15(2)14-7)11(16)8-5-3-4-6-9(8)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUMAKAMBFCQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973584
Record name 4-(2-Fluorobenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58011-12-4
Record name Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Fluorobenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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